molecular formula C30H31NO6S3 B11029937 dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11029937
M. Wt: 597.8 g/mol
InChI Key: CTPDOSNTVWJVJN-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, tert-butyl, and dithiole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of nickel-catalyzed three-component 1,2-carboacylation of alkenes is another method that can be employed for the synthesis of ketones, which are prevalent in many biologically significant molecules .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-8-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H31NO6S3

Molecular Weight

597.8 g/mol

IUPAC Name

dimethyl 2-[1-(4-tert-butylbenzoyl)-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H31NO6S3/c1-29(2,3)17-14-12-16(13-15-17)25(32)31-21-18(10-9-11-19(21)35-6)20(24(38)30(31,4)5)28-39-22(26(33)36-7)23(40-28)27(34)37-8/h9-15H,1-8H3

InChI Key

CTPDOSNTVWJVJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C(=CC=C3)OC)C

Origin of Product

United States

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